Acetylcoenzymeasodiumsalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetylcoenzymeasodiumsalt, also known as acetyl-coenzyme A sodium salt, is a pivotal molecule in biological systems. It serves as a source of carbon for the Krebs cycle, the synthesis of fatty acids, and isoprenoid-based protein modifications. It is also an intermediate in the oxidation of fatty acids and amino acids and is formed by the oxidative decarboxylation of pyruvate in mitochondria .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetylcoenzymeasodiumsalt is synthesized through the oxidative decarboxylation of pyruvate in mitochondria. This process involves the enzyme pyruvate dehydrogenase, which catalyzes the conversion of pyruvate to acetyl-coenzyme A. The reaction requires cofactors such as thiamine pyrophosphate, lipoic acid, and flavin adenine dinucleotide .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce acetyl-coenzyme A, which is then extracted and purified for various applications .
Chemical Reactions Analysis
Types of Reactions
Acetylcoenzymeasodiumsalt undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to produce carbon dioxide and water in the Krebs cycle.
Reduction: It can be reduced to form ethanol in anaerobic conditions.
Substitution: It can participate in acetylation reactions, where the acetyl group is transferred to other molecules.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
NAD+ (Nicotinamide adenine dinucleotide): Used in oxidation reactions.
Coenzyme A: Acts as a carrier of acyl groups in various biochemical reactions.
Major Products Formed
Major products formed from reactions involving this compound include:
Carbon dioxide and water: From oxidation in the Krebs cycle.
Ethanol: From reduction in anaerobic conditions.
Acetylated proteins: From acetylation reactions.
Scientific Research Applications
Acetylcoenzymeasodiumsalt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions.
Biology: Plays a crucial role in cellular metabolism and energy production.
Medicine: Used in studies related to metabolic disorders and mitochondrial diseases.
Industry: Employed in the production of biofuels and bioplastics
Mechanism of Action
Acetylcoenzymeasodiumsalt exerts its effects by acting as a carrier of acyl groups in enzymatic acetyl transfer reactions. It is formed either by the oxidative decarboxylation of pyruvate in mitochondria, by the oxidation of long-chain fatty acids, or by the oxidative degradation of certain amino acids. It is a key precursor in lipid biosynthesis and the source of all fatty acid carbons .
Comparison with Similar Compounds
Similar Compounds
Succinyl-coenzyme A: Another important intermediate in the Krebs cycle.
Malonyl-coenzyme A: Involved in fatty acid synthesis.
Propionyl-coenzyme A: Participates in the metabolism of certain amino acids
Uniqueness
Acetylcoenzymeasodiumsalt is unique due to its central role in metabolism, serving as a key intermediate in the Krebs cycle, fatty acid synthesis, and protein acetylation. Its ability to act as a carrier of acyl groups makes it indispensable in various biochemical pathways .
Properties
Molecular Formula |
C23H37N7NaO17P3S |
---|---|
Molecular Weight |
831.6 g/mol |
IUPAC Name |
sodium;[(2R,3S,4R,5R)-2-[[[[4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C23H38N7O17P3S.Na/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30;/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38);/q;+1/p-1/t13-,16-,17-,18?,22-;/m1./s1 |
InChI Key |
HNLIOWFIXSPFEC-WLYMNMRISA-M |
Isomeric SMILES |
CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[Na+] |
Canonical SMILES |
CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.